molecular formula C17H13ClN2O2S B14948038 1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl-

1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl-

Cat. No.: B14948038
M. Wt: 344.8 g/mol
InChI Key: NTRAJWMXRMDBEJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a methyl group, and a carbonitrile group attached to the indole ring.

Preparation Methods

The synthesis of 2-[(4-chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an indole derivative under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

This compound is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-1-methylindole-3-carbonitrile

InChI

InChI=1S/C17H13ClN2O2S/c1-20-16-5-3-2-4-14(16)15(10-19)17(20)11-23(21,22)13-8-6-12(18)7-9-13/h2-9H,11H2,1H3

InChI Key

NTRAJWMXRMDBEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CS(=O)(=O)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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